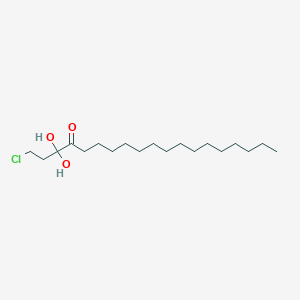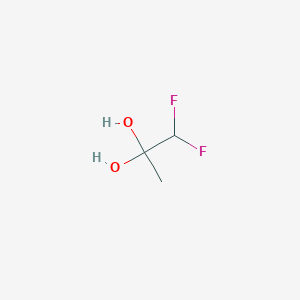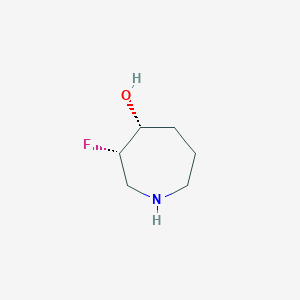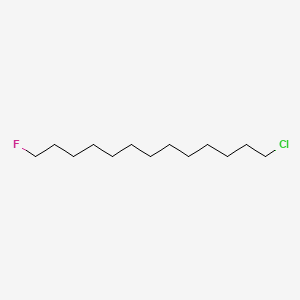
Methyl beta-chloro-gamma-fluorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluorobutanoic acid methyl ester is an organic compound with the molecular formula C5H8ClFO2 It is a derivative of butanoic acid, where the hydrogen atoms on the carbon chain are substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobutanoic acid methyl ester typically involves the esterification of 3-Chloro-4-fluorobutanoic acid. One common method is the reaction of 3-Chloro-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-fluorobutanoic acid methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluorobutanoic acid methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-Chloro-4-fluorobutanoic acid and methanol.
Oxidation: Oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives depending on the reducing agent used.
Aplicaciones Científicas De Investigación
3-Chloro-4-fluorobutanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluorobutanoic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chlorobutanoic acid methyl ester
- 4-Fluorobutanoic acid methyl ester
- 3-Chloro-4-fluorobutanoic acid
Comparison
3-Chloro-4-fluorobutanoic acid methyl ester is unique due to the presence of both chlorine and fluorine atoms on the butanoic acid chain. This dual substitution imparts distinct reactivity and properties compared to compounds with only one halogen substitution. The combination of these substituents can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
541-86-6 |
|---|---|
Fórmula molecular |
C5H8ClFO2 |
Peso molecular |
154.57 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-fluorobutanoate |
InChI |
InChI=1S/C5H8ClFO2/c1-9-5(8)2-4(6)3-7/h4H,2-3H2,1H3 |
Clave InChI |
XVXXASQNBGWQHF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


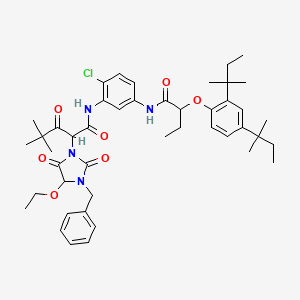
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
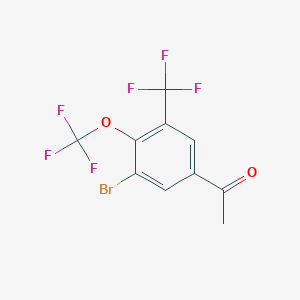
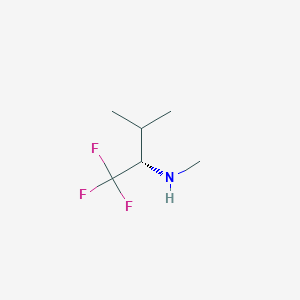
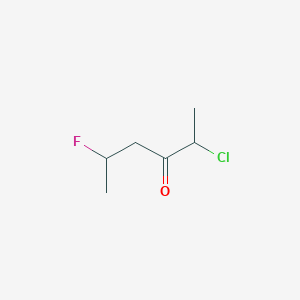
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
